molecular formula C9H8BrNO4 B6305681 Ethyl 3-bromo-4-nitrobenzoate CAS No. 86400-57-9

Ethyl 3-bromo-4-nitrobenzoate

Cat. No.: B6305681
CAS No.: 86400-57-9
M. Wt: 274.07 g/mol
InChI Key: FBZRWCVSAQPVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis of ethyl 3-bromo-4-nitrobenzoate typically begins with the nitration of ethyl benzoate. This involves the reaction of ethyl benzoate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the ester group.

    Bromination: The nitrated product is then subjected to bromination. This step involves the reaction of the nitrated ethyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the meta position relative to the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3-bromo-4-nitrobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Substitution: Formation of ethyl 3-amino-4-nitrobenzoate or ethyl 3-thiocyanato-4-nitrobenzoate.

    Reduction: Formation of ethyl 3-amino-4-bromobenzoate.

    Hydrolysis: Formation of 3-bromo-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: Ethyl 3-bromo-4-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and agrochemicals. Its unique chemical properties make it valuable in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with different positions of the bromine and nitro groups.

    Ethyl 3-nitrobenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 4-nitrobenzoate: Lacks the bromine atom and has the nitro group in a different position.

Uniqueness: Ethyl 3-bromo-4-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

ethyl 3-bromo-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRWCVSAQPVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.